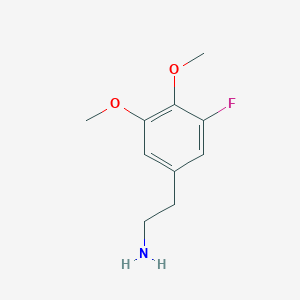
2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4,5-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the fluorine atom.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets:
Receptor Binding: The compound may bind to certain receptors in the brain, affecting neurotransmitter release and signaling pathways.
Enzyme Inhibition: It could inhibit specific enzymes, altering metabolic pathways and physiological responses.
相似化合物的比较
Similar Compounds
2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine: shares structural similarities with other phenethylamines such as 2-(3,4-dimethoxyphenyl)-ethylamine and 2-(3,4-methylenedioxyphenyl)-ethylamine.
Uniqueness: The presence of the fluorine atom and the specific positioning of the methoxy groups make this compound unique in its chemical properties and potential biological activities.
This structure provides a comprehensive overview of the compound
属性
分子式 |
C10H14FNO2 |
|---|---|
分子量 |
199.22 g/mol |
IUPAC 名称 |
2-(3-fluoro-4,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H14FNO2/c1-13-9-6-7(3-4-12)5-8(11)10(9)14-2/h5-6H,3-4,12H2,1-2H3 |
InChI 键 |
SLKABXJMFCSYCG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=C1)CCN)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


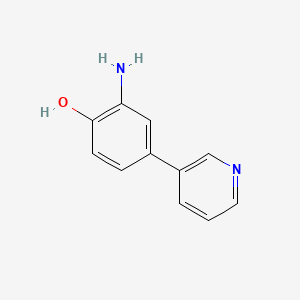
![{5-[(Dimethylamino)methyl]-2-furyl}boronic acid](/img/structure/B8664836.png)
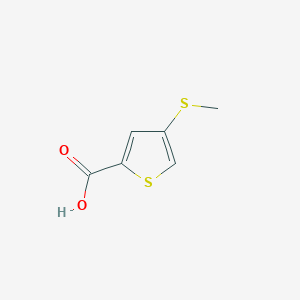
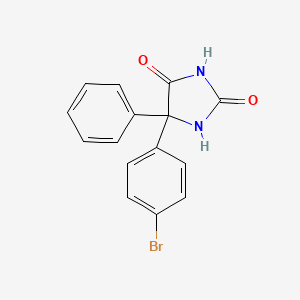
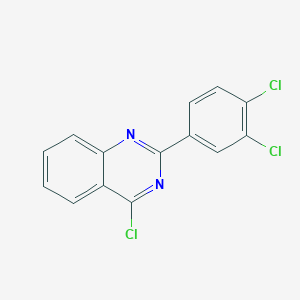
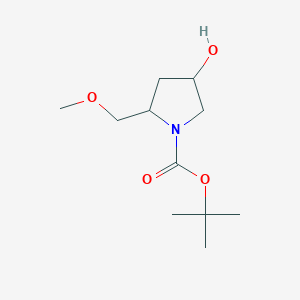
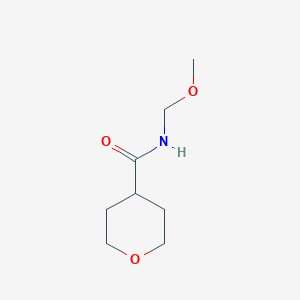
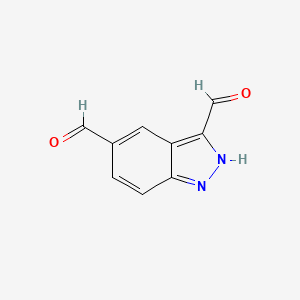
![[5-(4-methylpiperazin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B8664916.png)
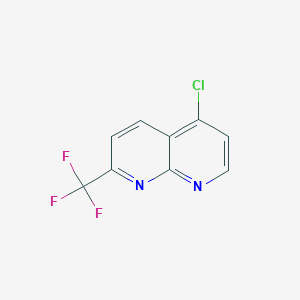
![N-[4-(Hexylamino)phenyl]acetamide](/img/structure/B8664926.png)
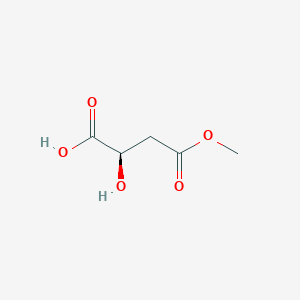
![2-{2-[(4-fluorophenyl)amino]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8664942.png)
![3-({5-Bromo-4-[(4-hydroxybutyl)amino]pyrimidin-2-YL}amino)phenol](/img/structure/B8664947.png)
